5-bromopicolinaldehyde oxime
Description
5-Bromopicolinaldehyde oxime (CAS 501939-52-2) is a pyridine derivative with the molecular formula C₆H₅BrN₂O and a molecular weight of 201.02 g/mol . Structurally, it consists of a pyridine ring substituted with a bromine atom at the 5-position, an aldehyde group at the 2-position, and an oxime functional group (-NOH) (Figure 1). This compound is primarily utilized in laboratory research for organic synthesis and coordination chemistry due to its ability to act as a ligand or intermediate in metal-organic frameworks (MOFs) .
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
N-[(5-bromopyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H |
InChI Key |
REIWTWVVFCFHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromopicolinaldehyde oxime typically involves the reaction of 5-bromopicolinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction is carried out in a mixture of methanol and water at room temperature for several hours . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The oxime group undergoes oxidation under controlled conditions:
-
Oxidative Deoximation :
Treatment with N-bromophthalimide (NBPI) in acetone/water (10:1 v/v) at room temperature selectively regenerates the parent aldehyde, 5-bromopicolinaldehyde, with yields up to 91% (Table 1). This method avoids overoxidation to carboxylic acids .
Mechanism : NBPI abstracts a proton from the oxime, forming a nitroso intermediate that hydrolyzes to the aldehyde.Oxime Reagent Conditions Product (Yield) 5-Bromopicolinaldehyde oxime NBPI Acetone/H₂O, RT 5-Bromopicolinaldehyde (91%) -
Oxidation to Nitriles :
Strong oxidizing agents (e.g., KMnO₄) convert the oxime to 5-bromopicolinonitrile, though this pathway is less selective.
Reduction Reactions
Hydrogenation of the oxime group proceeds via distinct pathways:
-
Catalytic Hydrogenation :
Using Ru catalysts (e.g., RuCl₃) with DBU as a base under H₂ (50 bar) reduces the oxime to 5-bromopicolylamine. The reaction favors the hydroxylamine pathway, minimizing nitrile formation (Table 2) .
Mechanism :-
Path A: Direct hydrogenation of oxime → hydroxylamine → amine.
-
Path B: Dehydration to nitrile → hydrogenation to imine → amine.
Path A dominates with nitrogenous bases (e.g., DBU), achieving >89% selectivity.
Catalyst Base Pressure (H₂) Selectivity (%) TOF (h⁻¹) RuCl₃ DBU 50 bar 89 575 -
-
Reduction to Amines :
LiAlH₄ in anhydrous THF reduces the oxime to 5-bromopicolylamine (67% yield).
Substitution Reactions
The bromine atom participates in palladium-catalyzed cross-couplings:
-
Sonogashira Coupling :
Reaction with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄/CuI yields alkynyl derivatives (Table 3).
Example :
Substrate Nucleophile Catalyst Product Yield (%) This compound Phenylacetylene Pd(PPh₃)₄/CuI 74
Beckmann Rearrangement
Under acidic conditions (e.g., H₂SO₄), the oxime rearranges to 5-bromo-2-pyridylamide (Table 4) .
Mechanism :
-
Protonation of the oxime hydroxyl.
-
Migration of the pyridyl group to the adjacent nitrogen.
-
Hydrolysis to the amide.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 60°C, 6 h | 5-Bromo-2-pyridylamide | 68 |
Complexation with Metal Ions
The oxime acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺) .
Example :
These complexes exhibit catalytic activity in oxidation and coupling reactions.
Hydrolysis and Rearrangement
In aqueous acidic or basic media, the oxime hydrolyzes to 5-bromopicolinaldehyde and hydroxylamine . Competing pathways include:
-
Beckmann Rearrangement (dominant in H₂SO₄).
-
Nitrile Formation (favored by dehydration at elevated temperatures).
Scientific Research Applications
Chemistry: 5-Bromopicolinaldehyde oxime is used as a building block in organic synthesis. It is involved in the preparation of various heterocyclic compounds and can be used in the synthesis of ligands for coordination chemistry .
Biology and Medicine: In biological research, oximes are known for their ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphorus compounds . This makes them potential candidates for antidotes against nerve agents and pesticides .
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may have applications as intermediates in the production of more complex molecules .
Mechanism of Action
The mechanism of action of 5-bromopicolinaldehyde oxime involves its ability to form stable complexes with metal ions, which can be utilized in coordination chemistry . Additionally, as an oxime, it can reactivate acetylcholinesterase by displacing the phosphoryl moiety from the enzyme, which is a common mechanism for oximes used as antidotes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Oxime Derivatives
The following table compares 5-bromopicolinaldehyde oxime with analogous pyridine oximes:
Structural Insights :
- Bromine Substitution : The presence of bromine at the 5-position in all compounds enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Oxime vs. Aldehyde : Compared to its precursor, 5-bromopicolinaldehyde (CAS 31181-90-5, MW 186.01 g/mol), the oxime group improves stability against oxidation but reduces aldehyde-specific reactivity (e.g., nucleophilic additions) .
- Substituent Effects : Methoxy or benzyloxy groups increase steric bulk and polarity, impacting solubility and ligand-metal binding affinities .
Non-Pyridine Oxime Compounds
4-Methylpentan-2-one Oxime (CAS 105-44-2)
- Structure : Aliphatic oxime with a branched hydrocarbon chain.
- Properties : Classified as harmful if swallowed (H302) and irritant to skin/eyes (H315/H319) .
- Contrast : Unlike this compound, this compound lacks aromaticity, resulting in lower thermal stability and distinct toxicological profiles .
Phosgene Oxime (CX, CAS 1794-86-1)
Research and Application Comparisons
Toxicity and Handling
- Phosgene oxime and 4-methylpentan-2-one oxime demand stringent safety protocols due to their irritant and corrosive properties .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-bromopicolinaldehyde oxime, and how can reaction conditions be optimized?
Answer:
this compound can be synthesized via condensation of 5-bromopicolinaldehyde with hydroxylamine hydrochloride under mild acidic or basic conditions. Key steps include:
- Aldoxime formation : React aldehyde with hydroxylamine (molar ratio 1:1.2) in ethanol/water (3:1) at 60°C for 4 hours .
- Purification : Recrystallize from ethyl acetate/hexane to isolate the oxime. Monitor reaction progress via thin-layer chromatography (TLC, silica gel, eluent: ethyl acetate/hexane 1:2).
- Optimization : Adjust pH (6–8) to minimize side products like nitriles. Use anhydrous conditions to prevent hydrolysis of intermediates.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR : Use H and C NMR (DMSO-d6) to confirm the oxime’s E/Z isomerism. The aldehyde proton (δ 8.2–8.5 ppm) and oxime hydroxyl (δ 10–12 ppm) are diagnostic .
- IR : Detect C=N stretch (~1630 cm) and O–H stretch (~3200 cm) .
- GC-FTIR : Resolve E/Z isomers using a DB-5 column (30 m × 0.25 mm) with temperature programming (50°C to 250°C at 10°C/min) .
Advanced: How can researchers investigate the isomerization dynamics of this compound under varying experimental conditions?
Answer:
-
Kinetic studies : Use H NMR to track isomer ratios in DO at 25–80°C. Calculate activation energy via Arrhenius plots .
-
Chromatographic analysis : Apply multivariate curve resolution (MCR) to GC-FTIR data for isomer quantification .
-
Table 1 : Isomer distribution at equilibrium (25°C, pH 7):
Solvent E-isomer (%) Z-isomer (%) DMSO 78 22 Ethanol 65 35
Advanced: How should contradictions in toxicity data between in vitro and in vivo models be addressed?
Answer:
- Uncertainty factors : Apply factors (e.g., 3–10×) to extrapolate animal data to humans, accounting for interspecies variability .
- Cross-validation : Compare cytotoxicity (e.g., IC in HepG2 cells) with acute exposure guidelines (AEGL tiers) derived from animal studies .
- Mechanistic studies : Use molecular docking to assess interactions with biological targets (e.g., acetylcholinesterase) .
Advanced: What computational approaches are suitable for studying the reaction mechanisms involving this compound?
Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model nucleophilic addition or tautomerization pathways .
- Transition state analysis : Identify intermediates using intrinsic reaction coordinate (IRC) calculations .
- Solvent effects : Include polarizable continuum models (PCM) for aqueous or nonpolar environments .
Advanced: How can researchers design experiments to resolve discrepancies in reported stability profiles of this compound?
Answer:
- Stress testing : Expose the compound to UV light (254 nm), humidity (75% RH), and elevated temperatures (40–60°C) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water 60:40) .
- Kinetic modeling : Use pseudo-first-order rate equations to predict shelf-life under storage conditions .
Advanced: What strategies optimize the detection of this compound in complex matrices (e.g., biological samples)?
Answer:
- Sample preparation : Liquid-liquid extraction (LLE) with dichloromethane, followed by derivatization with BSTFA for GC-MS .
- LC-MS/MS : Use a HILIC column (2.1 × 100 mm) with electrospray ionization (ESI+) for trace analysis (LOQ: 0.1 ng/mL) .
Advanced: How can hydrogen-bonding interactions of this compound influence its reactivity in catalytic systems?
Answer:
- Crystallography : Solve single-crystal structures to identify H-bond networks (e.g., oxime-hydroxyl to pyridine nitrogen) .
- Catalytic assays : Compare reaction rates in aprotic (DMF) vs. protic (MeOH) solvents to assess H-bond-mediated activation .
Advanced: What methodologies validate the purity of this compound in synthetic batches?
Answer:
- Combined techniques : Use elemental analysis (C, H, N), HPLC (purity >98%), and melting point consistency (±1°C) .
- Residual solvent analysis : Headspace GC-MS to detect traces of ethanol or ethyl acetate .
Advanced: How can researchers design studies to explore the environmental fate of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
